Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate
Description
Properties
Molecular Formula |
C30H20Cl2O6 |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[2-[2-(4-chlorophenyl)-2-oxoethoxy]carbonylphenyl]benzoate |
InChI |
InChI=1S/C30H20Cl2O6/c31-21-13-9-19(10-14-21)27(33)17-37-29(35)25-7-3-1-5-23(25)24-6-2-4-8-26(24)30(36)38-18-28(34)20-11-15-22(32)16-12-20/h1-16H,17-18H2 |
InChI Key |
IZTHGCYVVZTQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,2’-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups are introduced via Friedel-Crafts acylation, where 4-chlorobenzoyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Oxoethyl Groups: The oxoethyl groups are added through a nucleophilic acyl substitution reaction, where ethyl oxalyl chloride reacts with the intermediate product.
Formation of Dicarboxylate Groups: The final step involves the hydrolysis of ester groups to form the dicarboxylate functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,2’-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxoethyl groups to hydroxyl groups or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2,2’-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,2’-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-BIS[2-(4-CHLOROPHENYL)-2-OXOETHYL] [1,1’-BIPHENYL]-2,2’-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Bis[2-(4-bromophenyl)-2-oxoethyl] Isophthalate (BBOI)
- Structure : Replaces the biphenyl core with isophthalate (benzene-1,3-dicarboxylate) and substitutes chlorine with bromine.
- Molecular Weight : 560.19 g/mol (vs. ~532.89 g/mol for the target compound, estimated by substituting Br with Cl).
- Properties : Bromine’s higher atomic weight and polarizability may increase lipophilicity compared to the chloro-analogue .
Dimethyl 4,4'-Dinitro[1,1'-biphenyl]-2,2'-dicarboxylate
- Structure : Features nitro groups at the 4,4' positions of the biphenyl core and methyl esters.
- Impact : Nitro groups enhance electron-withdrawing effects, reducing solubility in polar solvents but increasing thermal stability. Molecular weight: 376.27 g/mol .
Diethyl Biphenyl-2,2'-dicarboxylate
- Structure : Ethyl ester groups instead of 2-(4-chlorophenyl)-2-oxoethyl substituents.
- Properties : Lower molecular weight (298.33 g/mol) and higher volatility due to smaller substituents. Lacking chlorophenyl groups, it may exhibit reduced steric hindrance in reactions .
Physicochemical Properties
Biological Activity
Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a biphenyl core and chlorophenyl substituents, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 414.83 g/mol. The structure features two 4-chlorophenyl groups linked to a biphenyl backbone, which is further substituted with dicarboxylate moieties. This configuration enhances its chemical reactivity and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) Values : The compound has demonstrated MIC values ranging from 20 to 70 µM against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
| Pathogen | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 |
These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation and interaction with specific molecular targets such as enzymes and receptors .
The biological activity of this compound is believed to occur via several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Oxidative Stress Modulation : It appears to influence pathways related to oxidative stress, potentially leading to increased reactive oxygen species (ROS) within cells, which can trigger apoptosis .
- Receptor Interaction : Binding to specific receptors may alter signaling pathways that control cell growth and survival .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multi-drug resistant strains of S. aureus, demonstrating its potential as an alternative treatment option in antibiotic-resistant infections .
- Cancer Cell Line Studies : In vitro studies have shown that the compound significantly reduces viability in various cancer cell lines, including breast and prostate cancer cells, indicating its broad-spectrum anticancer properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via esterification between biphenyl-2,2'-dicarboxylic acid and 2-(4-chlorophenyl)-2-oxoethanol under acid catalysis (e.g., H₂SO₄). Key steps include:
- Reagent Control : Use stoichiometric ratios (1:2 for acid:alcohol) to minimize side reactions.
- Solvent Selection : Employ anhydrous toluene or dichloromethane to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they highlight?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for biphenyl and chlorophenyl groups) and ester carbonyls (δ 165–170 ppm).
- IR Spectroscopy : Confirm ester C=O stretching (1720–1740 cm⁻¹) and ketone C=O (1680–1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 541.1 (calculated for C₂₈H₁₈Cl₂O₆) .
Q. How do the biphenyl and chlorophenyl groups influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility : Limited aqueous solubility due to aromatic hydrophobicity. Use polar aprotic solvents (DMF, DMSO) for in vitro studies.
- Stability : Protect from UV light (chlorophenyl groups are photosensitive) and store under inert gas (N₂/Ar) at –20°C. Degradation products include biphenyl dicarboxylic acid and 4-chloroacetophenone, detectable via TLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while minimizing byproducts like hydrolyzed esters?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a 2³ factorial design varying temperature (60–100°C), catalyst concentration (0.5–2 mol%), and reaction time (12–24 hr). Response surface methodology identifies optimal conditions (e.g., 80°C, 1.5 mol% H₂SO₄, 18 hr) .
- Byproduct Mitigation : Add molecular sieves (3Å) to absorb water and suppress hydrolysis .
Q. How should researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability data to ATP levels.
- Statistical Analysis : Apply ANOVA to compare datasets, accounting for variables like cell line (e.g., HeLa vs. MCF-7) and incubation time. Replicate experiments with independent batches .
Q. What computational strategies predict this compound’s reactivity in catalytic or biological systems?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability. Software: Gaussian 16 or GROMACS .
Q. How can environmental impact assessments evaluate the compound’s persistence and toxicity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
